![molecular formula C18H23N3O3 B2562441 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923189-11-1](/img/structure/B2562441.png)
4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are known to exhibit various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidinediones can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .Molecular Structure Analysis
The compound’s structure includes a pyrrolo[3,4-d]pyrimidine-2,5-dione moiety, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidinedione .科学的研究の応用
Antitubercular Activity
This compound, along with its analogs, has been investigated for its potential as an antitubercular agent. Researchers synthesized a set of compounds combining coumarin and pyrimidine nuclei. Among these, compounds 5d, 5e, and 5g demonstrated significant antitubercular activity. They inhibited the growth of Mycobacterium tuberculosis with % inhibition values of 58, 55, and 45 based on microplate Alamar blue assay (MABA) and 62, 35, and 37 based on luminescence-based low oxygen-recovery assay (LORA) at 128 μM . These findings highlight its promise in combating tuberculosis.
PARP-1 Inhibition
The compound has also been explored as a potential PARP-1 (poly(ADP-ribose) polymerase-1) inhibitor. Compounds S2 and S7 emerged as the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively. These values compare favorably to the well-known PARP inhibitor Olaparib (IC50 5.77 nM). Additionally, these compounds exhibited high cytotoxicity against MCF-7 cancer cells . This suggests a role in cancer therapy.
Antiproliferative Activity
Among the synthesized derivatives, 4-(1,4-dimethyl-1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione demonstrated promising activity against MCF-7 and HeLa cells, with IC50 values of 8.0 and 8.5 µM, respectively. This indicates potential as an antiproliferative agent .
作用機序
Target of Action
The primary targets of 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione disrupts these pathways, leading to downstream effects that can include cell death .
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on bioavailability would need to be studied further.
Result of Action
The molecular and cellular effects of 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione’s action are primarily the result of its inhibition of protein kinases . This inhibition can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-13-7-5-12(6-8-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNDSWQSDMHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
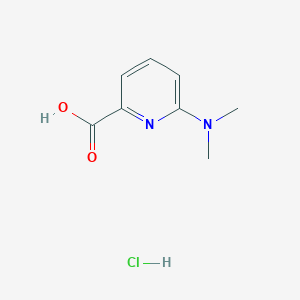
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)
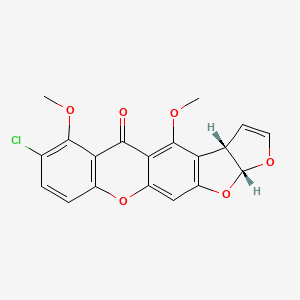
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
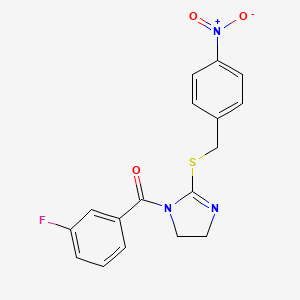
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)
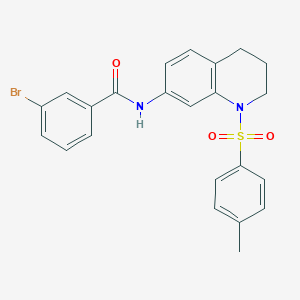
![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)

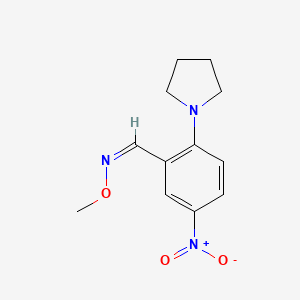
![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)